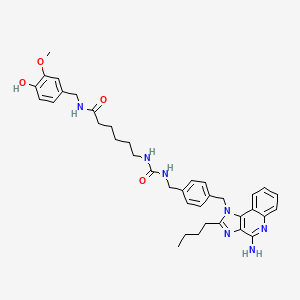![molecular formula C20H13NO10S2 B14763536 14-(2-Hydroxyethyl)-13,15-dioxo-8-oxa-14-azapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2(7),3,5,9,11,16(20),17-octaene-4,6-disulfonic acid](/img/structure/B14763536.png)
14-(2-Hydroxyethyl)-13,15-dioxo-8-oxa-14-azapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2(7),3,5,9,11,16(20),17-octaene-4,6-disulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoxanthene yellow is a yellow fluorescent dye derived from benzoxanthene. It is known for its application in color converters for remote phosphor LED systems . This compound exhibits unique spectral properties and stability, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzoxanthene yellow can be synthesized through the reaction of 1-naphthol, 2-naphthol, or 1,3-diketones with a wide range of aldehydes and 1,3-diketones. This reaction is typically catalyzed by graphene oxide or sulfated graphene nanosheets in water, providing a green and efficient method . Another method involves using nanostructured zinc oxide as a heterogeneous catalyst, which offers ease of separation, reusability, and short reaction times .
Industrial Production Methods
Industrial production of benzoxanthene yellow often employs multi-component reactions, utilizing catalysts such as phosphoric acid supported on alumina or other solid acid catalysts. These methods ensure high yields and environmentally friendly processes .
Analyse Des Réactions Chimiques
Types of Reactions
Benzoxanthene yellow undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, oxalic acid, and various solid acid catalysts. The reactions are typically carried out under mild conditions, often in aqueous media to promote green chemistry principles .
Major Products
The major products formed from these reactions include various benzoxanthene derivatives, which exhibit a range of biological activities such as antibacterial, antiviral, and anti-inflammatory properties .
Applications De Recherche Scientifique
Benzoxanthene yellow has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent dye in color converters for remote phosphor LED systems.
Biology: Employed in the visualization of biomolecules due to its fluorescent properties.
Medicine: Investigated for its potential antiviral, antibacterial, and anti-inflammatory activities.
Industry: Utilized in the production of pH-sensitive fluorescent materials and laser technologies.
Mécanisme D'action
The mechanism of action of benzoxanthene yellow involves its interaction with molecular targets such as enzymes and receptors. For example, it has been studied as a hyaluronidase inhibitor, where it interacts with the enzyme’s active site, preventing its activity . The compound’s fluorescent properties are due to its ability to absorb and emit light at specific wavelengths, which is utilized in various imaging and diagnostic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoxanthones: Known for their wide range of medicinal applications, including anti-inflammatory and antitumor activities.
Uniqueness
Benzoxanthene yellow is unique due to its specific spectral properties and stability, making it particularly valuable in applications requiring long-lasting and stable fluorescent dyes. Its green synthesis methods and potential for high yields also set it apart from other similar compounds .
Propriétés
Formule moléculaire |
C20H13NO10S2 |
|---|---|
Poids moléculaire |
491.5 g/mol |
Nom IUPAC |
14-(2-hydroxyethyl)-13,15-dioxo-8-oxa-14-azapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2(7),3,5,9,11,16(20),17-octaene-4,6-disulfonic acid |
InChI |
InChI=1S/C20H13NO10S2/c22-6-5-21-19(23)11-2-1-10-13-7-9(32(25,26)27)8-15(33(28,29)30)18(13)31-14-4-3-12(20(21)24)16(11)17(10)14/h1-4,7-8,22H,5-6H2,(H,25,26,27)(H,28,29,30) |
Clé InChI |
CPAHWCXCAXMVFR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C3C(=CC=C4C3=C1C5=C(O4)C(=CC(=C5)S(=O)(=O)O)S(=O)(=O)O)C(=O)N(C2=O)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


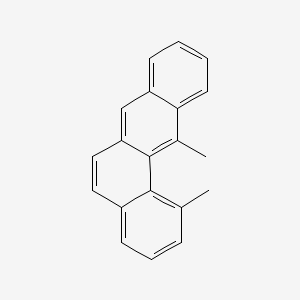
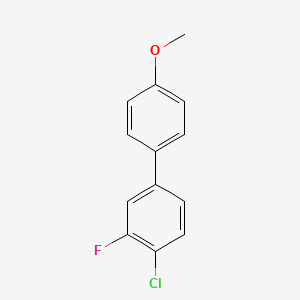
![(2S)-2-[(2R)-2-[3-(2-azidoethoxy)propanamido]-3-methylbutanamido]-5-(carbamoylamino)-N-[4-(hydroxymethyl)phenyl]pentanamide](/img/structure/B14763474.png)
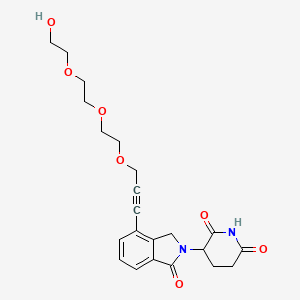
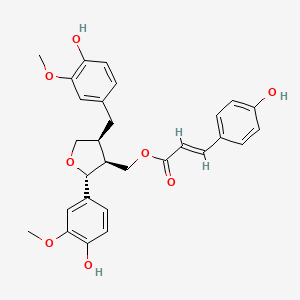
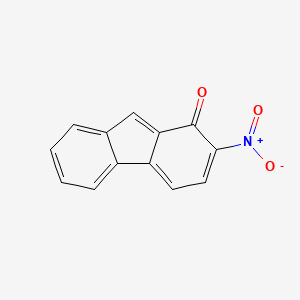

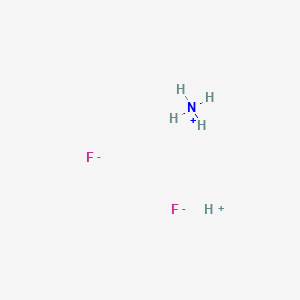
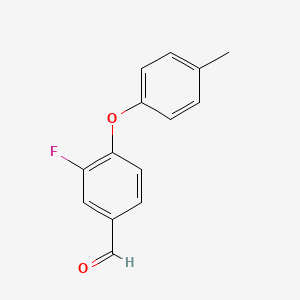
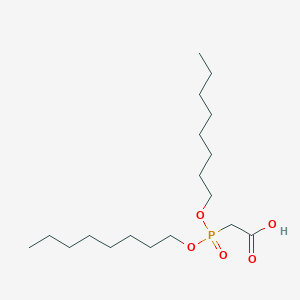
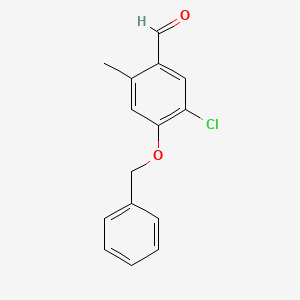
![[[(2R,3S,4R,5R)-5-(3-carbamoyl-2-oxo-pyrazin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methoxy-hydroxy-phosphoryl] phosphono hydrogen phosphate](/img/structure/B14763515.png)

